molecular formula C16H16O3 B3355843 Ethyl 3-(benzyloxy)benzoate CAS No. 63888-94-8

Ethyl 3-(benzyloxy)benzoate

Cat. No. B3355843
CAS RN: 63888-94-8
M. Wt: 256.3 g/mol
InChI Key: CCMYUYXLFVKXTD-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)benzoate is a chemical compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and ethanol, with a benzyloxy group attached to the 3rd carbon of the benzoate ester .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . The process typically involves designing and synthesizing a series of compounds, selecting a route with high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate ester (benzoic acid and ethanol) with a benzyloxy group attached to the 3rd carbon . The InChI code for this compound is 1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 256.3 . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Anti-Juvenile Hormone Activity

Ethyl 3-(benzyloxy)benzoate derivatives exhibit significant anti-juvenile hormone (JH) activities, which induce precocious metamorphosis in silkworm larvae (Bombyx mori). This metamorphosis, a clear sign of JH deficiency, can be counteracted by juvenile hormone agonists like methoprene. These compounds' activities vary with their molecular structure, and some demonstrate different effects based on their enantiomeric forms. The most notable compound in this class is ethyl 4-(2-benzylhexyloxy)benzoate (KF-13), showing high activity at low doses (Kuwano et al., 2008); (Fujita et al., 2003); (Yamada et al., 2016).

Synthesis of Biochemical Derivatives

This compound derivatives are used in the synthesis of various biochemical compounds. For example, these derivatives play a role in the preparation of phosphatidylinositol 4,5-bisphosphate analogs, demonstrating their versatility in biochemical synthesis (Watanabe & Nakamura, 1997). Another application is in the synthesis of [3,4,1′-13C3]genistein, an internal standard in isoflavone analysis by mass spectrometric methods (Oldfield, Chen, & Botting, 2007).

Crystal Engineering and Luminescence Studies

This compound derivatives contribute to crystal engineering, where they form hydrogen-bonded dimers in benzoic acid derivatives. This property is crucial in developing new supramolecular tectons for various applications (Kohmoto et al., 2009). They also influence the luminescent properties of lanthanide coordination compounds, where electron-donating or withdrawing groups in the benzoates can significantly affect the photophysical properties (Sivakumar et al., 2010).

Role in the Synthesis of Antiplatelet Drug Candidates

This compound derivatives have been used in the synthesis of novel antiplatelet drug candidates. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives have been synthesized and evaluated for their selective anti-PAR4 activity, which is crucial for the development of new antiplatelet drugs (Chen et al., 2008).

Biological Activity in Marine-Derived Fungi

This compound derivatives, such as those isolated from the marine-derived fungus Engyodontium album, have been identified for their biological activities. These compounds demonstrated inhibitory activities against pathogens like methicillin-resistant Staphylococcus aureus and Vibrio vulnificus (Wang et al., 2017).

Synthesis of Edeine Analogs

In the field of medicinal chemistry, this compound derivatives are used in the synthesis of orthogonally protected diamino acids, which are important for synthesizing edeine analogs. These compounds have potential therapeutic applications, showcasing the versatility of this compound derivatives in drug synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Safety and Hazards

Ethyl 3-(benzyloxy)benzoate is classified as a warning hazard under the GHS07 pictogram . It may cause skin and eye irritation, and may be harmful if inhaled, absorbed through the skin, or swallowed . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

ethyl 3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMYUYXLFVKXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

K2CO3 (66.8 g, 0.48 mol) was added to a stirred solution of ethyl 3-hydroxybenzoate (1) (40.0 g, 0.24 mol) and (chloromethyl)benzene (33.5 g, 0.26 mol) in DMF (256 mL) and the reaction mixture was heated at 90° C. for 3 h. The reaction mixture was filtered through Celite, the filtrate was diluted with water (500 mL), extracted with EtOAc (500 mL). The organic layer was washed with brine (500 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to give ethyl 3-(benzyloxy)benzoate (2) as colorless liquid. Yield (61.0 g, 98%); 1H NMR (400 MHz, DMSO-d6) δ 7.56-7.53 (m, 2H), 7.47-7.44 (m, 3H), 7.39 (t, J=7.2 Hz, 2H), 7.35-7.29 (m, 2H), 5.17 (s, 2H), 4.30 (q, J=7.2 Hz, 2H), 1.31 (t, J=7.2 Hz, 3H).
Name
Quantity
66.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Name
Quantity
256 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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